molecular formula C19H26N2O4 B12486369 2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

Cat. No.: B12486369
M. Wt: 346.4 g/mol
InChI Key: IKXONIKXLYCBCB-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoic acid: This can be achieved by reacting 5-methyl-2-oxoimidazolidine with hexanoic acid under acidic conditions.

    Esterification: The resulting acid is then esterified with 2-(4-Methylphenyl)-2-oxoethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-methyl-2-oxoimidazolidin-4-yl)-N-(4-methylphenyl)hexanamide
  • 6-(5-methyl-2-oxo-4-imidazolidinyl)-N-(2-phenylethyl)hexanamide
  • 6-(2-keto-5-methyl-imidazolidin-4-yl)-N-(p-tolyl)hexanamide

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H26N2O4

Molecular Weight

346.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 6-(5-methyl-2-oxoimidazolidin-4-yl)hexanoate

InChI

InChI=1S/C19H26N2O4/c1-13-8-10-15(11-9-13)17(22)12-25-18(23)7-5-3-4-6-16-14(2)20-19(24)21-16/h8-11,14,16H,3-7,12H2,1-2H3,(H2,20,21,24)

InChI Key

IKXONIKXLYCBCB-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)OCC(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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